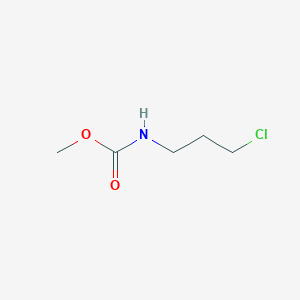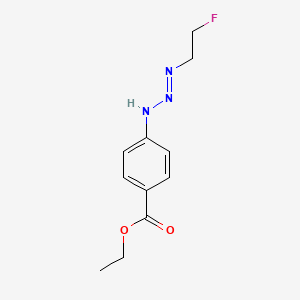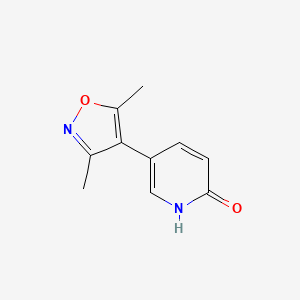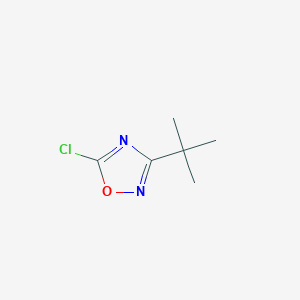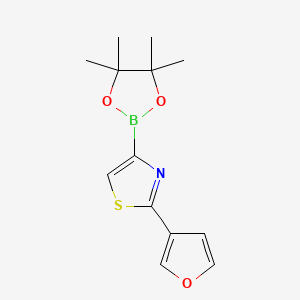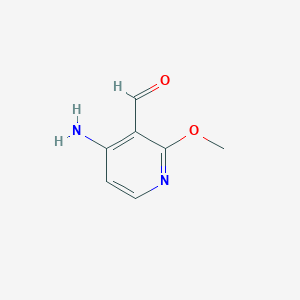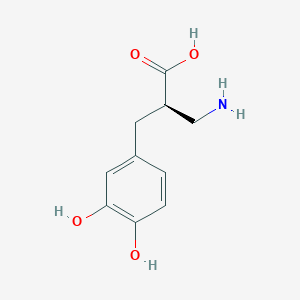
(r)-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is a compound that features an amino group, a propanoic acid backbone, and a benzyl group substituted with two hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl groups can then be introduced through selective hydroxylation reactions. The final step involves deprotection of the amino group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve enantioselective synthesis. Enzymatic methods can be employed to introduce the chiral center with high selectivity, followed by chemical modifications to introduce the benzyl and hydroxyl groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of the hydroxyl groups on the benzyl ring suggests that it may interact with enzymes and receptors involved in oxidative stress responses .
Medicine
In medicine, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzyl ring can participate in hydrogen bonding and redox reactions, influencing the activity of oxidative stress-related pathways. The amino group can form interactions with acidic residues in proteins, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxybenzoic acid: Known for its antioxidant properties.
3,4-Dihydroxyphenylpropionic acid: Exhibits similar antioxidant activities.
Uniqueness
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid backbone, which allows for a wider range of chemical modifications and biological interactions compared to its analogs. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H13NO4 |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-2,4,7,12-13H,3,5,11H2,(H,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
QQCREWRPPHIWNL-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](CN)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

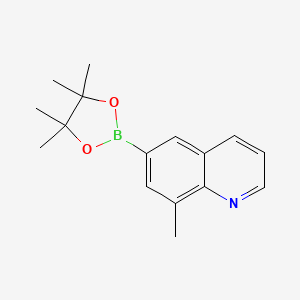
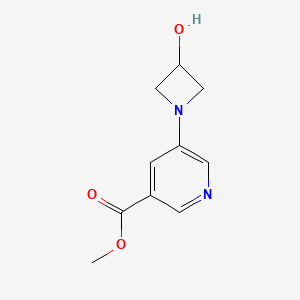

![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)

